molecular formula C6H4BrN3 B1371730 5-Bromo-2-pyrimidineacetonitrile CAS No. 831203-15-7

5-Bromo-2-pyrimidineacetonitrile

Cat. No. B1371730
M. Wt: 198.02 g/mol
InChI Key: XLGDBMBECTZVKI-UHFFFAOYSA-N
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Description

5-Bromo-2-pyrimidineacetonitrile is a chemical compound with the molecular formula C6H4BrN3 . It contains a total of 14 atoms; 4 Hydrogen atoms, 6 Carbon atoms, 3 Nitrogen atoms, and 1 Bromine atom .


Synthesis Analysis

The synthesis of 5-Bromo-2-pyrimidineacetonitrile involves several steps. A practical process for the synthesis of a similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been described. This process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another synthesis route involves the use of 2-Pyrimidineacetic acid, 5-bromo-α-cyano-, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-pyrimidineacetonitrile can be analyzed using various methods. For example, the Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .


Chemical Reactions Analysis

5-Bromo-2-pyrimidineacetonitrile can participate in various chemical reactions. For instance, it can be used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to give the efficient syntheses of many substituted pyrimidine compounds .

Scientific Research Applications

1. Application in Medicinal Chemistry

  • Summary of the Application: 5-Bromo-2-pyrimidineacetonitrile is used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which are evaluated as potential inhibitors of the α-glucosidase enzyme .
  • Methods of Application: The synthesis of 5-bromo-2-aryl benzimidazole derivatives involves various spectroscopic techniques such as EIMS, HRMS, 1H-NMR, and 13C-NMR . Molecular docking is also performed on selected compounds to understand the molecular interaction of molecules with the active site of the enzyme .
  • Results or Outcomes: Twenty-three out of twenty-five synthesized compounds showed excellent to moderate α-glucosidase inhibitory activities, with IC50 values ranging from 12.4 to 103.2 μM . Some compounds showed even better inhibition than the standard drug acarbose .

2. Application in Antitumor Activity

  • Summary of the Application: The R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which can be synthesized from 5-Bromo-2-pyrimidineacetonitrile, have been researched for their antitumor activity .
  • Methods of Application: The stereostructures of the synthesized compounds were researched using X-ray analysis, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations . The effect of stereochemistry on the PI3Kα kinase and anticancer activity were investigated .
  • Results or Outcomes: The compounds inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively . Molecular docking was performed to analyze the binding modes of R- and S-isomers .

Future Directions

5-Bromo-2-pyrimidineacetonitrile can be used in the synthesis of aza-terphenyl diamidine analogs, which exhibits potent antiprotozoal activity. It can also be used in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP), a building block for preparing low band-gap copolymers for use as electron donor in polymer solar cells .

properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGDBMBECTZVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672019
Record name (5-Bromopyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-pyrimidineacetonitrile

CAS RN

831203-15-7
Record name (5-Bromopyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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